Dimethyl chloromalonate

Catalog No.
S1891629
CAS No.
28868-76-0
M.F
C5H7ClO4
M. Wt
166.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl chloromalonate

CAS Number

28868-76-0

Product Name

Dimethyl chloromalonate

IUPAC Name

dimethyl 2-chloropropanedioate

Molecular Formula

C5H7ClO4

Molecular Weight

166.56 g/mol

InChI

InChI=1S/C5H7ClO4/c1-9-4(7)3(6)5(8)10-2/h3H,1-2H3

InChI Key

LNBQBURECUEBKZ-UHFFFAOYSA-N

SMILES

COC(=O)C(C(=O)OC)Cl

Canonical SMILES

COC(=O)C(C(=O)OC)Cl

Dimethyl chloromalonate is an organochlorine compound with the chemical formula C5_5H7_7ClO4_4. It appears as a yellow liquid and is characterized by the presence of a chloromethyl group attached to a malonate structure. This compound is primarily utilized in organic synthesis due to its reactivity, particularly in forming various derivatives through nucleophilic substitution reactions.

DMC is a corrosive and irritant compound. It can cause skin burns, eye damage, and respiratory irritation upon contact or inhalation [].

  • Safety precautions: Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a respirator while handling DMC. Ensure proper ventilation in the workplace [].

  • Nucleophilic Substitution: It reacts with nucleophiles such as alcohols and amines, leading to the formation of esters and amides, respectively. For instance, when treated with hydroquinone in a methanolic sodium methoxide solution, it yields 2-oxido-benzo[b]furan derivatives .
  • Formation of 2,2-Dichloromalonate: Under certain conditions, dimethyl chloromalonate can further react to form 2,2-dichloromalonate, particularly when excessive sulfuryl chloride is used during synthesis .

While specific biological activities of dimethyl chloromalonate are not extensively documented, its derivatives have shown potential in medicinal chemistry. Compounds formed from its reactions may exhibit various biological properties, including antimicrobial and anticancer activities. The reactivity of dimethyl chloromalonate suggests potential applications in drug development and biochemical research.

The synthesis of dimethyl chloromalonate typically involves the chlorination of dimethyl malonate using sulfuryl chloride. A detailed procedure includes:

  • Preparation: Dimethyl malonate is placed in a nitrogen-purged reactor.
  • Chlorination: Sulfuryl chloride is added gradually while maintaining the temperature below 25 °C.
  • Heating: The mixture is then heated to 40-45 °C for several hours.
  • Isolation: The product is cooled and isolated as a yellow liquid with high yield and purity .

Dimethyl chloromalonate finds applications in:

  • Organic Synthesis: It serves as an important intermediate for synthesizing various pharmaceuticals and agrochemicals.
  • Research: Its derivatives are used in studies related to organic chemistry and medicinal chemistry due to their potential biological activities.

Interaction studies involving dimethyl chloromalonate primarily focus on its reactivity with nucleophiles. For example, it has been shown to effectively react with hydroquinone derivatives, leading to the formation of complex structures that may have unique properties . These interactions are crucial for understanding its role in synthetic organic chemistry.

Dimethyl chloromalonate shares structural similarities with several compounds but has unique reactivity due to its chloromethyl group. Below are some similar compounds:

Compound NameStructureKey Features
Dimethyl malonateC5_5H8_8O4_4No chlorine; used as a precursor in synthesis
Ethyl chloroacetateC4_4H7_7ClO2_2Similar reactivity; used for acylation reactions
Diethyl malonateC6_6H10_10O4_4Used in similar synthetic pathways; no chlorine

Uniqueness: Dimethyl chloromalonate's distinct feature is its chloromethyl group, which enhances its electrophilicity compared to other malonates. This makes it particularly useful for nucleophilic substitution reactions that are less favorable in non-chlorinated analogs.

Dimethyl chloromalonate exhibits distinctive reactivity patterns in nucleophilic substitution reactions due to the electron-withdrawing nature of the adjacent carbonyl groups, which significantly activates the α-carbon toward nucleophilic attack [1] [2]. The compound undergoes facile nucleophilic substitution reactions following an SN2 mechanism, where the chlorine atom serves as an excellent leaving group [3].

Mechanistic Pathways

The nucleophilic substitution at the α-carbon proceeds through a concerted mechanism where nucleophiles attack the electrophilic carbon center bearing the chlorine substituent [4] [5]. This process is facilitated by the stabilization of the transition state through resonance with the adjacent carbonyl groups. The reaction demonstrates excellent regioselectivity, with nucleophilic attack occurring exclusively at the chlorinated carbon rather than at the ester groups [2].

Hydroquinone Reactions: Research demonstrates that hydroquinone and monosubstituted hydroquinones free from electron-withdrawing groups react with dimethyl chloromalonate in methanolic sodium methoxide solution to produce 2-oxido-benzofuran derivatives [6]. The mechanism involves initial mono-O-alkylation followed by fragmentation and subsequent 1,4-addition of dimethyl sodiomalonate to the nascent 1,4-benzoquinone formed during the process [6].

Synthetic Applications: The nucleophilic substitution reactions find extensive application in organic synthesis, particularly in the preparation of functionalized malonate derivatives that serve as versatile building blocks [3]. These transformations provide access to compounds that cannot be readily prepared through direct nucleophilic addition to quinones [6].

Cyclocondensation with Aromatic Diols and Quinones

Dimethyl chloromalonate participates in cyclocondensation reactions with various aromatic diols and quinones, leading to the formation of complex heterocyclic systems [8] [9]. These reactions typically require basic conditions and proceed through multi-step mechanisms involving sequential nucleophilic attacks and cyclization processes.

Quinone Interactions

The compound demonstrates remarkable reactivity toward quinone systems, particularly in reactions with 2,3-dichloro-1,4-naphthoquinone [9]. Under basic conditions using DBU in THF, dimethyl chloromalonate carbanion attacks the quinone system, resulting in nucleophilic substitution products [9]. This reactivity pattern extends to various quinone derivatives, enabling the synthesis of structurally diverse products with potential biological activity.

Benzofuran Formation: Cyclocondensation reactions with aromatic diols lead to the formation of benzofuran derivatives through intramolecular cyclization processes [10] [11]. These reactions typically proceed under mild conditions and demonstrate good functional group tolerance, making them valuable for synthetic applications [10].

Non-Enzymatic Browning: Recent studies have revealed the role of chloromalonate derivatives in quinone-mediated non-enzymatic browning reactions [12] [13]. Chlorogenic acid quinone-mediated catechin oxidation proceeds faster than catechin autoxidation, with chloromalonate species serving as intermediates in complex polymerization processes [12].

Stereoselective Formation of Nitrocyclopropanes

The stereoselective synthesis of nitrocyclopropanes represents one of the most significant applications of dimethyl chloromalonate in modern organic chemistry [14] [15]. This transformation proceeds through a Michael-initiated ring closure (MIRC) mechanism that exhibits outstanding diastereoselectivity and excellent enantioselectivity when appropriate catalysts are employed.

Organocatalytic Methodology

Catalyst Systems: Tertiary amines in combination with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) catalyze the addition of dimethyl chloromalonate to various nitroolefins [15]. The reaction proceeds through a Michael adduct intermediate that subsequently cyclizes to form the cyclopropane ring under carefully controlled conditions [14] [15].

Enantioselective Variants: The use of 6'-demethyl quinine as an organocatalyst enables highly enantioselective synthesis of nitrocyclopropanes with excellent enantioselectivities reaching up to 99% enantiomeric excess [16] [17]. This methodology demonstrates broad substrate scope, accommodating various aryl and heteroaryl nitroethylenes [16].

Mechanistic Insights: The mechanism involves initial Michael addition of the chloromalonate anion to the β-carbon of the nitroalkene, followed by intramolecular cyclization through nucleophilic attack of the α-carbon on the chlorine-bearing center [14] [15]. The stereochemical outcome is controlled by the chiral environment provided by the organocatalyst [17].

Synthetic Scope and Applications

The methodology tolerates diverse functional groups and provides access to highly functionalized nitrocyclopropanes bearing multiple stereogenic centers [18] [19]. These products serve as valuable intermediates for the synthesis of amino acids, alkaloids, and other nitrogen-containing bioactive compounds [20].

Palladium-Catalyzed Cross-Coupling Applications

Although specific applications of dimethyl chloromalonate in palladium-catalyzed cross-coupling reactions are less extensively documented in the literature, the compound's structural features suggest potential utility in various coupling transformations [21] [22].

Mechanistic Considerations

Palladium-catalyzed transformations of chloromalonate derivatives would likely proceed through conventional oxidative addition, transmetalation, and reductive elimination sequences [26]. The electron-withdrawing ester groups would influence the electronic properties of intermediary palladium complexes, potentially affecting reaction rates and selectivities [21] [22].

The development of specialized ligand systems, particularly bulky and electron-rich phosphines, has enabled palladium catalysts to activate challenging substrates under mild conditions [21]. Such catalyst systems could potentially be applied to chloromalonate derivatives to achieve novel coupling transformations [27].

XLogP3

0.9

UNII

QH3S4XL5PI

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (97.56%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

28868-76-0

Wikipedia

Dimethyl chloromalonate

Dates

Last modified: 08-16-2023

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